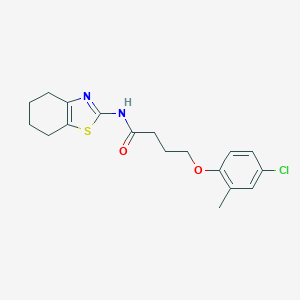
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a selective androgen receptor modulator (SARM) and has been shown to have anabolic effects on muscle and bone tissue.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed to work by selectively binding to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle growth. This selective binding also reduces the risk of unwanted side effects commonly associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has anabolic effects on muscle and bone tissue. It has been shown to increase muscle mass and strength, as well as bone density. Additionally, it has been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its selective binding to androgen receptors. This reduces the risk of unwanted side effects commonly associated with anabolic steroids. However, one of the limitations is the lack of long-term safety data, as well as the potential for abuse and misuse.
Orientations Futures
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more selective and potent 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamides with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more long-term safety data is needed to fully evaluate the safety and efficacy of this compound for human use.
Conclusion:
In conclusion, 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound with potential therapeutic applications. Its selective binding to androgen receptors makes it a promising treatment for conditions such as osteoporosis and muscle wasting. However, more research is needed to fully understand its mechanism of action and long-term safety.
Méthodes De Synthèse
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 4-chloro-2-methylphenol with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of butyric anhydride. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. Additionally, it has been investigated for its potential use in hormone replacement therapy and as a treatment for certain types of cancer.
Propriétés
Nom du produit |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Formule moléculaire |
C18H21ClN2O2S |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-11-13(19)8-9-15(12)23-10-4-7-17(22)21-18-20-14-5-2-3-6-16(14)24-18/h8-9,11H,2-7,10H2,1H3,(H,20,21,22) |
Clé InChI |
RACSNBNSDCUHOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)

![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)

![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)